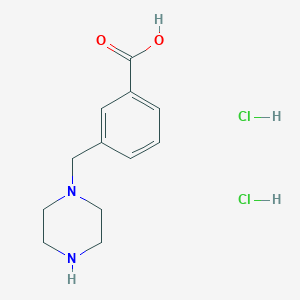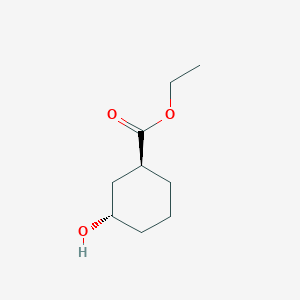
Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, reactivity, and stability .Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various biological targets .
Mode of Action
It’s worth noting that many compounds interact with their targets in a variety of ways, including binding to specific receptors, inhibiting enzymes, or disrupting cellular processes .
Biochemical Pathways
The compound’s structure suggests that it might be involved in a variety of biochemical reactions .
Result of Action
Similar compounds have been known to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and presence of other substances can significantly affect the action and stability of many compounds .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using ethyl cyclohexane carboxylate in lab experiments is that it is a relatively low-toxicity compound. This makes it a safe and effective reagent for a variety of reactions. Additionally, it is a relatively inexpensive compound, making it an attractive option for researchers on a budget. However, one limitation of using ethyl cyclohexane carboxylate is that it is not very soluble in water, making it difficult to use in aqueous reactions.
Direcciones Futuras
There are a number of potential future directions for research involving ethyl cyclohexane carboxylate. These include further investigation into its mechanism of action, its potential applications in organic synthesis, and its potential use as a catalyst for various reactions. Additionally, further research could be conducted into the biochemical and physiological effects of ethyl cyclohexane carboxylate on humans and other organisms. Finally, further research could be conducted into the potential advantages and limitations of using ethyl cyclohexane carboxylate in lab experiments.
Métodos De Síntesis
Ethyl cyclohexane carboxylate can be synthesized by several methods. One method involves the reaction of ethyl bromide and cyclohexanecarboxylic acid. This reaction proceeds in the presence of an acid catalyst, such as sulfuric acid, and produces ethyl cyclohexane carboxylate as the main product. Another method involves the reaction of ethyl alcohol with cyclohexanecarboxylic acid in the presence of an acid catalyst. This reaction produces ethyl cyclohexane carboxylate as the main product.
Aplicaciones Científicas De Investigación
Ethyl cyclohexane carboxylate is widely used in a variety of scientific research applications. It is used as a reagent in organic synthesis, and is often used as a solvent for various reactions. In addition, it is used as a starting material for the synthesis of other compounds. It is also used in the synthesis of polymers, and as a catalyst in various reactions.
Safety and Hazards
Propiedades
IUPAC Name |
ethyl (1S,3S)-3-hydroxycyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAOLPQGOBDXBH-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC[C@@H](C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



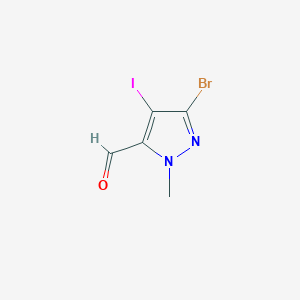
![2-(1-(Cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B6361199.png)
![trans-1-[(t-Butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B6361203.png)

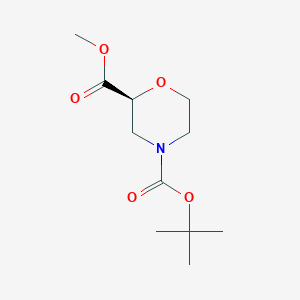


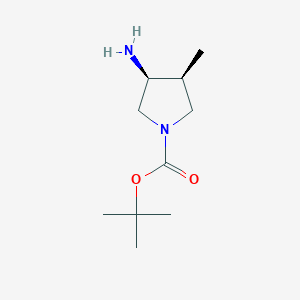
![Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6361231.png)


